N,N-Diethylpentylone (hydrochloride)
Overview
Description
N,N-Diethylpentylone (hydrochloride) is an analytical reference standard that is structurally classified as a cathinone. Its physiological and toxicological actions have not been characterized. This compound is for the forensic analysis of samples that may contain this compound.
Mechanism of Action
Target of Action
N,N-Diethylpentylone (hydrochloride), also known as Dipentylone or 3FN7K53F4N, is a substituted cathinone derivative . Cathinones are a type of amphetamine-like stimulant found naturally in the Khat plant . They are known to target the central nervous system and act as potent central nervous system stimulants .
Mode of Action
Cathinones typically work by increasing the concentration of dopamine, norepinephrine, and serotonin in the synaptic cleft through mechanisms such as reuptake inhibition or reverse transport .
Biochemical Pathways
Synthetic cathinones are known to affect the monoaminergic system, impacting the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin . This can lead to increased stimulation, euphoria, and changes in perception .
Pharmacokinetics
It’s known that pentylone, a metabolite of n,n-dimethylpentylone, was detected in all cases in a postmortem forensic toxicology case series .
Result of Action
Synthetic cathinones are known to produce psychoactive effects similar to amphetamines . These can include increased alertness, feelings of euphoria, increased sociability, and perceptual changes .
Action Environment
The action, efficacy, and stability of N,N-Diethylpentylone can be influenced by various environmental factors. These can include the presence of other substances, the dose administered, the route of administration, and individual physiological factors .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(diethylamino)pentan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-4-7-13(17(5-2)6-3)16(18)12-8-9-14-15(10-12)20-11-19-14;/h8-10,13H,4-7,11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMFWZHGOUCRRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)N(CC)CC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701342050 | |
Record name | Diethylpentylone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701342050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17763-15-4 | |
Record name | N,N-Diethylpentylone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017763154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethylpentylone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701342050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-DIETHYLPENTYLONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FN7K53F4N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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